![molecular formula C12H9F3N2 B1319456 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine CAS No. 893738-30-2](/img/structure/B1319456.png)

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine

Vue d'ensemble

Description

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” is a chemical compound with the molecular formula C12H9F3N2 . It contains a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of trifluoromethylpyridine (TFMP) intermediates . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is known for its strong electron-withdrawing properties .

Applications De Recherche Scientifique

Synthesis and Metabolic Studies : The synthesis of 5-Phenyl-2-pyridinamine (PPA), structurally related to "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", has been investigated. PPA, a pyrolysis product of phenylalanine, is considered potentially carcinogenic due to its mutagenicity in the Ames test. This research developed procedures for synthesizing PPA and its possible metabolites for biological studies, contributing to understanding its potential health impacts (Stavenuiter et al., 1985).

Biological and Medicinal Properties : 5H-Chromeno[2,3-b]pyridines, which include compounds like "this compound", possess significant industrial, biological, and medicinal properties. A study explored the synthesis of a related chromeno[2,3-b]pyridine derivative, showcasing its potential in various biological applications (Ryzhkova et al., 2023).

Antimicrobial Activity : A study on bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues revealed their efficacy against human bacterial pathogens and fungal strains, indicating their potential use in antimicrobial treatments (Jha & Atchuta Ramarao, 2017).

Anticancer Potential : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were investigated for anticancer activity. Some compounds showed promising bioactivity against various cancer cell lines, highlighting the potential of this compound class in cancer therapy (Chavva et al., 2013).

Spectral and Structural Analysis : The spectral and structural characteristics of trifluoromethyl-pyridine derivatives, akin to "this compound", have been studied, providing insights into their potential pharmaceutical and chemical applications (Chernov'yants et al., 2011).

Crop Protection : The pyridine ring with trifluoromethyl substitution, a characteristic feature of "this compound", has been incorporated into molecules for crop protection, covering fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

Density Functional Theory Studies : The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to "this compound", underwent density functional theory studies to analyze its spectroscopic properties and potential interactions with DNA and microbes (Vural & Kara, 2017).

Orientations Futures

The demand for trifluoromethylpyridine (TFMP) derivatives, such as “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine”, has been increasing steadily in the last 30 years . They are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact withDihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .

Mode of Action

It’s suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting potential effects onneurological and inflammatory pathways .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles .

Result of Action

Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . These effects are likely mediated through the inhibition of specific enzymes and the modulation of associated signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .

Analyse Biochimique

Biochemical Properties

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as reverse transcriptase, where it enhances drug potency by lowering the pKa of cyclic carbamate through key hydrogen bonding interactions with the protein . Additionally, the trifluoromethyl group in the compound contributes to its stability and reactivity, making it a valuable molecule in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion of the trifluoromethyl group in the compound has been shown to increase the potency for inhibiting 5-hydroxytryptamine uptake by six-fold compared to non-fluorinated analogs . This modulation of neurotransmitter uptake can have significant implications for cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit reverse transcriptase by forming hydrogen bonds with the enzyme, thereby altering its activity . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can influence cellular processes differently. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to central nervous system toxicity and other adverse effects . Therefore, careful dosage optimization is essential for its safe and effective use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through pathways such as oxidation and reduction, leading to the formation of metabolites that can further interact with cellular components . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and distribution within tissues . This property is crucial for its accumulation in target sites and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, its interaction with mitochondrial proteins can lead to changes in mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.

Propriétés

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDUGQRPWLKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

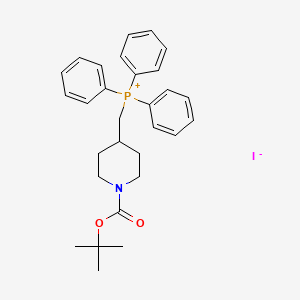

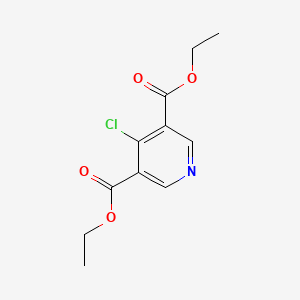

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)